2,6-DIFLUORO-N-(4-PYRIDINYL)BENZAMIDE
Overview
Description
2,6-Difluoro-N-(4-pyridinyl)benzamide is a fluorinated aromatic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in the aromatic ring imparts distinct electronic characteristics, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine using complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C), resulting in a mixture of fluorinated pyridines . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated compounds often relies on scalable and efficient synthetic routes. The Suzuki-Miyaura coupling reaction is widely used for the large-scale production of fluorinated aromatic compounds. This method involves the coupling of aryl halides with organoboron reagents under mild conditions, providing high yields and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(4-pyridinyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound less reactive towards nucleophilic substitution compared to its chlorinated and brominated analogues.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as tetrabutylammonium fluoride (Bu4N+F−) in DMF are commonly used.
Suzuki-Miyaura Coupling: This reaction employs palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can yield various fluorinated aromatic compounds with different functional groups .
Scientific Research Applications
2,6-Difluoro-N-(4-pyridinyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(4-pyridinyl)benzamide involves its interaction with specific molecular targets. For instance, benzoylurea derivatives containing a pyrimidine moiety, synthesized from 2,6-difluorobenzamide, have shown antifungal and antibacterial activities by forming hydrogen bonds with succinate dehydrogenase (SDH) . This interaction disrupts the enzyme’s function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzamide: A closely related compound with similar fluorinated aromatic structure.
2-Fluoropyridine: Another fluorinated pyridine derivative with distinct reactivity and applications.
3-Bromo-2-nitropyridine: Used as a precursor in the synthesis of fluorinated pyridines.
Uniqueness
2,6-Difluoro-N-(4-pyridinyl)benzamide stands out due to its dual fluorination and pyridine moiety, which confer unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex fluorinated compounds and in applications requiring specific electronic characteristics.
Properties
IUPAC Name |
2,6-difluoro-N-pyridin-4-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O/c13-9-2-1-3-10(14)11(9)12(17)16-8-4-6-15-7-5-8/h1-7H,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBULEGEZPKUMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC=NC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.